
1-(1,3-Diphenylbutyl)-3-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Diphenylbutyl)-3-ethylbenzene is an organic compound characterized by its unique structure, which includes a butyl chain substituted with two phenyl groups and an ethylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Diphenylbutyl)-3-ethylbenzene can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylbutyl chloride with ethylbenzene in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Diphenylbutyl)-3-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl groups can be substituted with various electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), elevated temperatures and pressures.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(1,3-Diphenylbutyl)-3-ethylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of polymers and other materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It may interact with specific biological targets, leading to therapeutic effects.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, including fragrances, dyes, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Diphenylbutyl)-3-ethylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets, leading to changes in their activity or function. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
1,3-Diphenylbutane: Shares a similar butyl chain with two phenyl groups but lacks the ethylbenzene moiety.
1,3-Diphenylpropane: Similar structure but with a shorter carbon chain.
1,3-Diphenylbutyl chloride: A precursor used in the synthesis of 1-(1,3-Diphenylbutyl)-3-ethylbenzene.
Uniqueness: this compound is unique due to its combination of a butyl chain with two phenyl groups and an ethylbenzene moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
94406-00-5 |
|---|---|
Fórmula molecular |
C24H26 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1-(1,3-diphenylbutyl)-3-ethylbenzene |
InChI |
InChI=1S/C24H26/c1-3-20-11-10-16-23(18-20)24(22-14-8-5-9-15-22)17-19(2)21-12-6-4-7-13-21/h4-16,18-19,24H,3,17H2,1-2H3 |
Clave InChI |
RLZRRIOPWXPUDM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




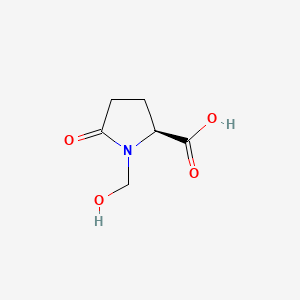
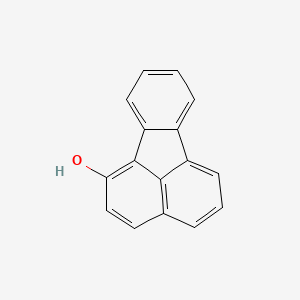
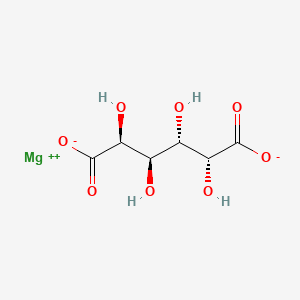
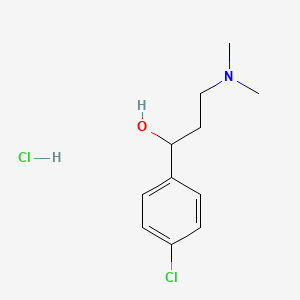




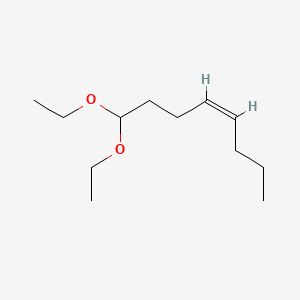

![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)

